molecular formula C12H18ClNO3 B1629404 [8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride CAS No. 321391-99-5

[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride

Cat. No. B1629404
CAS RN: 321391-99-5
M. Wt: 259.73 g/mol
InChI Key: GLLPWFRWGJVUKI-UHFFFAOYSA-N
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Description

[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride, also known as 8-MAM-HCl, is an organic compound with a wide range of uses in scientific research. Its unique properties make it a valuable tool for studying the structure and function of various biochemical and physiological processes. 8-MAM-HCl is a derivative of the naturally occurring compound serotonin, and it has been used in a variety of studies to investigate the effects of serotonin on the body.

Scientific Research Applications

Supramolecular Interactions and Structural Analysis

Research on derivatives of chromen compounds, like the supramolecular sheets in (Rajalakshmi et al., 2012), reveals the impact of substituent modifications on intermolecular interaction patterns. This study shows how minor changes in molecular structure can significantly alter hydrogen-bonded supramolecular motifs, demonstrating the sensitivity of molecular interactions to structural variations. Such insights are valuable for designing compounds with tailored properties for specific scientific applications.

Fluorescence and Sensory Applications

The unusual fluorescence properties of related compounds, as described by (Uchiyama et al., 2006), highlight the potential for developing new fluorogenic sensors. This research indicates that specific chromen derivatives can exhibit significant fluorescence in protic environments, suggesting applications in molecular sensing and imaging where changes in solvent polarity or the presence of specific ions need to be detected.

Catalytic and Synthetic Chemistry

The synthesis and reactivity of chromen derivatives, as explored in various studies, reveal their potential as intermediates in organic synthesis and catalysis. For example, the mechanism of methanol synthesis through CO2 and CO hydrogenation on catalysts (Grabow & Mavrikakis, 2011) and the catalytic utilization of methanol as a C1 source (Natte et al., 2017) illustrate the role of methanol and its derivatives in producing valuable chemicals.

Antioxidative and Anti-inflammatory Properties

Studies on highly oxygenated 2H-chromen derivatives from natural sources, like the red seaweed Gracilaria opuntia, have demonstrated significant antioxidative and anti-inflammatory properties (Makkar & Chakraborty, 2018). These findings suggest the potential for chromen derivatives in developing therapeutic agents targeting oxidative stress and inflammation-related diseases.

properties

IUPAC Name

[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-13-11-8(6-14)7-16-12-9(11)4-3-5-10(12)15-2;/h3-5,8,11,13-14H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLPWFRWGJVUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C(COC2=C1C=CC=C2OC)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639983
Record name [8-Methoxy-4-(methylamino)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride

CAS RN

321391-99-5
Record name [8-Methoxy-4-(methylamino)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride
Reactant of Route 2
[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride
Reactant of Route 3
[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride
Reactant of Route 4
[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride
Reactant of Route 5
[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride
Reactant of Route 6
[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride

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